molecular formula C22H24N2O4S B4667613 N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

Cat. No. B4667613
M. Wt: 412.5 g/mol
InChI Key: WEFURCRKJWEMFE-UHFFFAOYSA-N
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Description

N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide, commonly known as MNNG, is a synthetic compound that has gained significant attention in scientific research due to its biochemical and physiological effects. MNNG is a glycine derivative that is widely used in the laboratory to study the mechanism of action of various cellular processes.

Mechanism of Action

MNNG inhibits PKC activity by binding to the enzyme's regulatory domain. This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its activity. PKC is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by MNNG has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
MNNG has been shown to have several biochemical and physiological effects. It inhibits the activity of PKC, which regulates various cellular processes. Inhibition of PKC activity by MNNG has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. MNNG has also been shown to inhibit the release of neurotransmitters such as dopamine and norepinephrine, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

MNNG has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. MNNG is also a potent inhibitor of PKC activity, making it a valuable tool for studying the role of PKC in cellular processes. However, MNNG has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. MNNG is also a toxic compound that can be harmful if not handled properly.

Future Directions

There are several future directions for the study of MNNG. One potential direction is the development of MNNG-based therapies for cancer treatment. MNNG has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Another potential direction is the study of MNNG's effects on other cellular processes, such as cell differentiation and migration. MNNG has been shown to inhibit PKC activity, which plays a critical role in these processes. Further research may shed light on the potential therapeutic applications of MNNG in these areas.
Conclusion:
MNNG is a synthetic compound that has gained significant attention in scientific research due to its biochemical and physiological effects. It is a potent inhibitor of PKC activity, making it a valuable tool for studying the role of PKC in cellular processes. MNNG has several potential therapeutic applications, including cancer treatment. Further research is needed to fully understand the potential applications of MNNG in scientific research and medicine.

Scientific Research Applications

MNNG is widely used in scientific research to study the mechanism of action of various cellular processes. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in cell signaling and regulation. MNNG has also been used to study the effects of PKC inhibition on cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-24(16-22(25)23-14-13-17-7-10-20(28-2)11-8-17)29(26,27)21-12-9-18-5-3-4-6-19(18)15-21/h3-12,15H,13-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFURCRKJWEMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
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N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
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N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
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N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
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N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
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N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

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